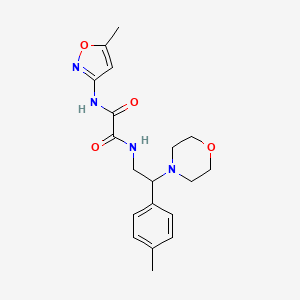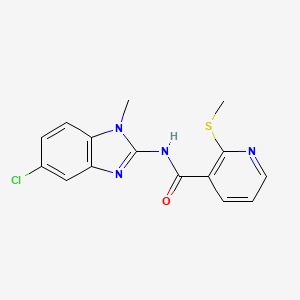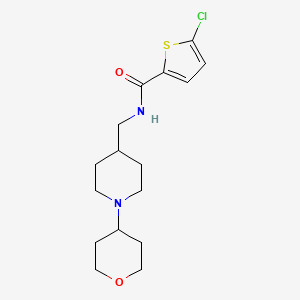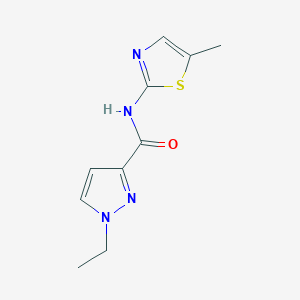![molecular formula C17H12N6O5S B2762677 N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide CAS No. 1170888-16-0](/img/no-structure.png)
N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a thiophene ring, a pyrazole ring, and a nitrofuran moiety. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms and is an essential component of many biological molecules, including DNA and RNA . Thiophene is a five-membered ring with one sulfur atom, and pyrazole is a five-membered ring with two nitrogen atoms. Nitrofuran is a functional group that contains a furan ring with a nitro group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Each of these groups would contribute to the overall properties of the molecule. For example, the pyrimidine ring could participate in hydrogen bonding and π-π stacking interactions, while the nitro group in the nitrofuran moiety could act as an electron-withdrawing group, affecting the electron distribution in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the nitro group could be reduced to an amino group, or the pyrimidine ring could undergo substitution reactions at the positions not blocked by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the nitro group could make it more reactive. The compound is likely to be soluble in polar solvents due to the presence of several polar functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds structurally related to N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide has demonstrated a variety of synthetic approaches and analyses. These compounds have been synthesized through various methods, offering insights into their structural and chemical properties. For instance, the synthesis of pyrazolopyrimidine derivatives, incorporating similar structural motifs, has been explored, highlighting innovative synthetic routes and structural characterization via spectroscopy and crystallography (Titi et al., 2020; Abdellatif et al., 2014). These studies provide a foundation for understanding the molecular framework and potential modifications for enhanced biological activity.
Biological Activities and Potential Therapeutic Applications
The research has also extended to evaluating the biological activities of these compounds, including their potential as anticancer, antibacterial, and antifungal agents. For example, novel pyrazolopyrimidine derivatives have been assessed for their anticancer properties, with some showing promising activity against various cancer cell lines (Rahmouni et al., 2016). Similarly, antimicrobial evaluations have revealed the potential of these compounds to act as effective antibacterial and antifungal agents, indicating a broad spectrum of biological applications (Verma & Verma, 2022).
Molecular Docking and Drug Design
Further research has involved the use of molecular docking studies to explore the interaction of these compounds with biological targets, aiding in the design of potential therapeutic agents. These studies provide insights into the mechanism of action at the molecular level, facilitating the development of more effective and selective drugs for various diseases, including chronic myeloid leukemia and other cancers (Moreno-Fuquen et al., 2021; Zhou et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid, which is synthesized from 4-methyl-6-aminopyrimidine. The second intermediate is 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid, which is synthesized from 5-thiophen-2-ylpyrazole. The third intermediate is 5-nitrofuran-2-carboxylic acid, which is synthesized from 5-nitrofuran. These three intermediates are then combined to form the final product.", "Starting Materials": [ "4-methyl-6-aminopyrimidine", "5-thiophen-2-ylpyrazole", "5-nitrofuran", "ethyl chloroformate", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium nitrite", "sulfuric acid", "hydrogen peroxide", "ammonium hydroxide", "ethanol", "water" ], "Reaction": [ "Synthesis of 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid:", "Step 1: React 4-methyl-6-aminopyrimidine with ethyl chloroformate to form 4-methyl-6-(ethoxycarbonyl)aminopyrimidine.", "Step 2: React 4-methyl-6-(ethoxycarbonyl)aminopyrimidine with thionyl chloride to form 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine.", "Step 3: React 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine with sodium hydroxide to form 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid.", "Synthesis of 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid:", "Step 1: React 5-thiophen-2-ylpyrazole with sodium nitrite and sulfuric acid to form 5-thiophen-2-ylpyrazole-3-carboxylic acid.", "Step 2: React 5-thiophen-2-ylpyrazole-3-carboxylic acid with acetic anhydride to form 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid.", "Synthesis of 5-nitrofuran-2-carboxylic acid:", "Step 1: React 5-nitrofuran with hydrogen peroxide and ammonium hydroxide to form 5-nitrofuran-2-carboxylic acid.", "Final synthesis of N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide:", "Step 1: React 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid with 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid and sodium acetate in acetic acid to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide.", "Step 2: React N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide with 5-nitrofuran-2-carboxylic acid in ethanol and water to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide." ] } | |
Número CAS |
1170888-16-0 |
Fórmula molecular |
C17H12N6O5S |
Peso molecular |
412.38 |
Nombre IUPAC |
N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N6O5S/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)12-3-2-6-29-12)19-16(25)11-4-5-15(28-11)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24) |
Clave InChI |
KTUGDESXITUGFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)
![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)



![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2762612.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2762617.png)